molecular formula C36H58N2O3 B1661931 4,4'-Didodecyloxyazoxybenzene CAS No. 2312-14-3

4,4'-Didodecyloxyazoxybenzene

Cat. No. B1661931
CAS RN: 2312-14-3
M. Wt: 566.9 g/mol
InChI Key: RFLXFGRPXYHTKL-UHFFFAOYSA-N
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Description

4,4’-Didodecyloxyazoxybenzene is a chemical compound with the molecular formula C36H58N2O3 . It is a solid substance at 20 degrees Celsius . The compound appears as a light yellow to yellow to orange powder or crystal .


Molecular Structure Analysis

The molecular weight of 4,4’-Didodecyloxyazoxybenzene is 566.87 . The compound’s structure consists of two benzene rings connected by an azoxy (N=N) bond, with each benzene ring further substituted with a dodecyloxy (C12H25O) group .


Physical And Chemical Properties Analysis

4,4’-Didodecyloxyazoxybenzene is a solid substance at 20 degrees Celsius . It appears as a light yellow to yellow to orange powder or crystal . . It also exhibits a mesomorphic range of 80.0 to 126.0 degrees Celsius .

Scientific Research Applications

Liquid Crystal Research

4,4'-Didodecyloxyazoxybenzene and related compounds have been extensively studied for their applications in liquid crystal research. For instance, Demus et al. (1973) investigated the smectic dimorphism of similar substances, such as hexadecyloxy- and octadecyloxyazoxybenzene, noting their ability to exhibit smectic B and C modifications, which are significant in liquid crystal technology (Demus, König, Marzotko, & Rurainski, 1973). Andrews et al. (1972) explored these compounds as stationary liquid phases in gas-liquid chromatography, highlighting their selectivity based on molecular shape, which is vital for chromatographic applications (Andrews, Schroeder, & Schroeder, 1972).

Optical and Electrochemical Properties

The optical and electrochemical properties of compounds related to 4,4'-Didodecyloxyazoxybenzene have been a subject of interest. Pietrangelo et al. (2007) synthesized and characterized novel luminescent bent acenedithiophenes, demonstrating their potential in optoelectronic applications (Pietrangelo, MacLachlan, Wolf, & Patrick, 2007). Gayathri and Patnaik (2005) described a new didodecyloxybenzene-C60 dyad, showing evidence for ground state intramolecular charge transfer, which could be leveraged in photovoltaic cells and organic semiconductors (Gayathri & Patnaik, 2005).

Energy Storage and Conversion

In the context of energy storage and conversion, 1,4-dialkoxybenzenes, which are structurally similar to 4,4'-Didodecyloxyazoxybenzene, have been researched for their potential applications. Zhang et al. (2017) discussed the use of these compounds as catholyte materials in non-aqueous redox flow batteries, emphasizing their high chemical stability and open-circuit potentials (Jingjing Zhang et al., 2017). Another study by Zhang etal. (2018) highlighted the dual protective action of 1,4-dialkoxybenzene additives in Li-ion batteries, demonstrating their ability to improve cell impedance and provide overcharge protection (Jingjing Zhang et al., 2018).

Polymer and Material Science

In polymer and material science, 4,4'-Didodecyloxyazoxybenzene-related compounds have shown significant promise. Yasuda et al. (2005) synthesized a series of poly(aryleneethynylene)-type π-conjugated copolymers with 1,4-didodecyloxybenzene units, demonstrating potential applications in organic electronics and photonics due to their unique optical properties (Yasuda, Imase, Nakamura, & Yamamoto, 2005). Ho et al. (2012) explored the effect of ionic liquid on the structure and properties of polysquaraines incorporating 4-bis[2-(1-methylpyrrol-2-yl)vinyl]-2,5-didodecyloxybenzene, highlighting the potential for new material designs and functionalities (Ho et al., 2012).

properties

IUPAC Name

(4-dodecoxyphenyl)-(4-dodecoxyphenyl)imino-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H58N2O3/c1-3-5-7-9-11-13-15-17-19-21-31-40-35-27-23-33(24-28-35)37-38(39)34-25-29-36(30-26-34)41-32-22-20-18-16-14-12-10-8-6-4-2/h23-30H,3-22,31-32H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLXFGRPXYHTKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OCCCCCCCCCCCC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H58N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70467464
Record name 4,4'-Didodecyloxyazoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Didodecyloxyazoxybenzene

CAS RN

2312-14-3
Record name 4,4'-Didodecyloxyazoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Kubo, T Matsumoto, A Mori, H Takahashi… - … Section E: Structure …, 2005 - scripts.iucr.org
The title compound, C36H58N2O3, also known as a liquid crystalline material, has a phase sequence of crystal–smectic C–isotropic liquid. The two benzene rings are nearly coplanar …
Number of citations: 11 scripts.iucr.org
久保勘二, 松本泰昌, 森章 - 北海道医療大学人間基礎科学論集= Journal …, 2008 - cir.nii.ac.jp
北海道医療大学人間基礎科学論集= Journal of Health Sciences University of Hokkaido: liberal arts and sciences/北海道医療大学人間基礎科学論集編集委員会 編 (34), A57-61, 2008 …
Number of citations: 0 cir.nii.ac.jp

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